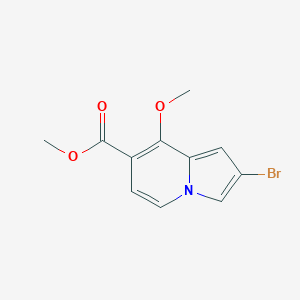
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-8-methoxyindolizine-7-carboxylate typically involves the bromination of a methoxyindolizine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process includes bromination, esterification, and purification steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new indolizine derivatives with different substituents.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated or reduced indolizine derivatives.
Applications De Recherche Scientifique
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
- Methyl 2-bromo-8-methylindolizine-7-carboxylate
- Methyl 2-bromo-8-ethoxyindolizine-7-carboxylate
Uniqueness
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C11H10BrNO3 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
methyl 2-bromo-8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |
Clé InChI |
WERQRDHNYHUXLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN2C1=CC(=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
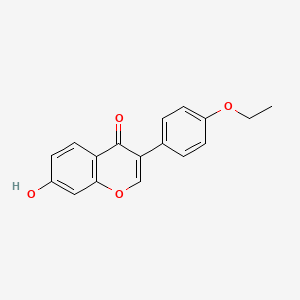
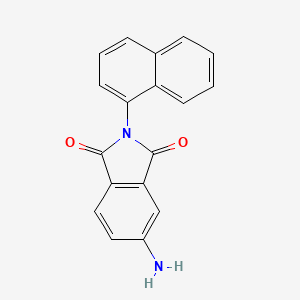
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
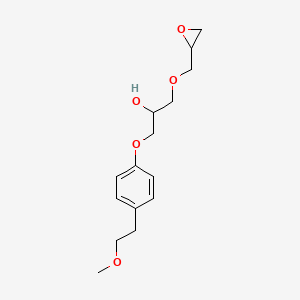
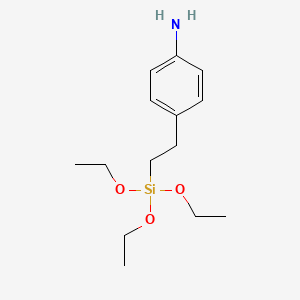
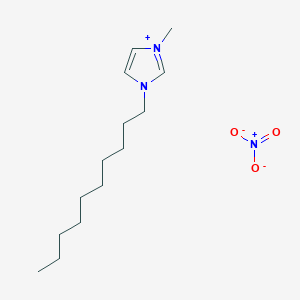

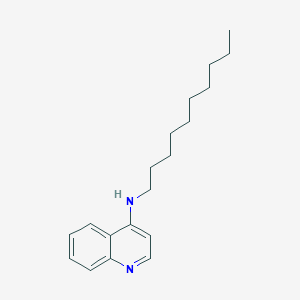

![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
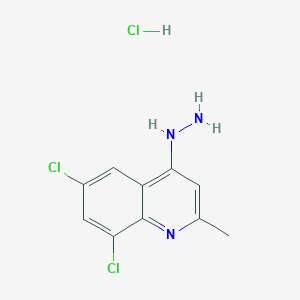
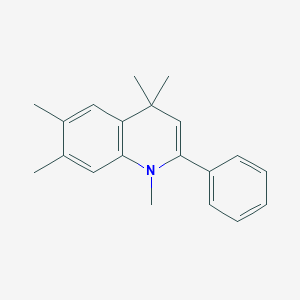
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
